(2-Cyanopyridin-3-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Cyanopyridin-3-yl)methanesulfonamide is a chemical compound with the molecular formula C7H7N3O2S and a molecular weight of 197.21 g/mol . This compound is characterized by the presence of a cyanopyridine moiety and a methanesulfonamide group, making it a valuable intermediate in various chemical syntheses and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyanopyridin-3-yl)methanesulfonamide typically involves the reaction of 2-cyanopyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions: (2-Cyanopyridin-3-yl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The pyridine ring can undergo oxidation to form pyridine N-oxide derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Major Products:
Substitution: Various substituted sulfonamides.
Reduction: Amino derivatives.
Oxidation: Pyridine N-oxide derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Cyanopyridin-3-yl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (2-Cyanopyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division . This inhibition can result in antiproliferative effects, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
N-(3-Cyanopyridin-2-yl)-N-methylmethanesulfonamide: Similar structure but with a methyl group on the sulfonamide nitrogen.
2-Oxo-1,2-dihydropyridine-3-carbonitrile derivatives: Similar pyridine core with different functional groups.
Uniqueness: (2-Cyanopyridin-3-yl)methanesulfonamide is unique due to its specific combination of a cyanopyridine moiety and a methanesulfonamide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C7H7N3O2S |
---|---|
Molekulargewicht |
197.22 g/mol |
IUPAC-Name |
(2-cyanopyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C7H7N3O2S/c8-4-7-6(2-1-3-10-7)5-13(9,11)12/h1-3H,5H2,(H2,9,11,12) |
InChI-Schlüssel |
AMHMUOKABSUZRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)C#N)CS(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.